[(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
CAS No.: 899998-38-0
Cat. No.: VC4988626
Molecular Formula: C20H18N2O5
Molecular Weight: 366.373
* For research use only. Not for human or veterinary use.
![[(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate - 899998-38-0](/images/structure/VC4988626.png)
Specification
CAS No. | 899998-38-0 |
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Molecular Formula | C20H18N2O5 |
Molecular Weight | 366.373 |
IUPAC Name | [2-(4-methoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Standard InChI | InChI=1S/C20H18N2O5/c1-13(23)18-11-16(17-5-3-4-10-22(17)18)20(25)27-12-19(24)21-14-6-8-15(26-2)9-7-14/h3-11H,12H2,1-2H3,(H,21,24) |
Standard InChI Key | DDXDSXVBAQLRPN-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)OC |
Introduction
Structural Elucidation and Molecular Characteristics
The compound’s structure integrates three key motifs:
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Indolizine Core: A bicyclic aromatic system comprising fused pyrrole and pyridine rings, known for its electronic diversity and capacity for π-π interactions .
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Acetyl-Carboxylate Substituents: At the 1- and 3-positions of the indolizine core, these groups enhance solubility and enable participation in nucleophilic reactions.
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(4-Methoxyphenyl)carbamoyl Group: A para-methoxy-substituted benzamide moiety that contributes to lipophilicity and potential receptor binding .
Table 1: Molecular Data
Property | Value |
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Molecular Formula | |
Molecular Weight | 380.4 g/mol |
CAS Number | 899725-13-4 |
Key Functional Groups | Ester, amide, acetyl, methoxy |
The methoxy group at the para position of the phenyl ring enhances steric stability and modulates electronic effects, potentially influencing metabolic stability . X-ray crystallography of analogous indolizines reveals planar geometries at the bicyclic core, with substituents adopting equatorial orientations to minimize steric strain .
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is dominated by its ester, amide, and acetyl groups:
Hydrolysis Reactions
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Ester Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to a carboxylic acid, altering solubility and bioavailability. For instance, treatment with NaOH yields the sodium carboxylate, enhancing water solubility .
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Amide Stability: The carbamoyl group resists hydrolysis under physiological conditions, making it suitable for prodrug designs .
Electrophilic Substitution
The indolizine core undergoes electrophilic substitution at the 5- and 8-positions due to electron-rich regions. Bromination or nitration at these positions could modify electronic properties and bioactivity .
Reductive Modifications
Catalytic hydrogenation of the indolizine’s unsaturated bonds (e.g., using Pd/C) yields dihydroindolizine derivatives, which exhibit altered conformational dynamics and receptor affinity .
Biological Activity and Mechanistic Insights
While direct studies on [(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate are scarce, structurally related indolizines demonstrate promising pharmacological profiles:
Cyclooxygenase-2 (COX-2) Inhibition
Indolizine analogs such as diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate exhibit COX-2 inhibition (IC = 5.84 µM), comparable to indomethacin (IC = 6.84 µM) . Molecular docking studies suggest that the acetyl and carboxylate groups form hydrogen bonds with COX-2’s Arg120 and Tyr355 residues, while the methoxyphenyl moiety engages in hydrophobic interactions with the enzyme’s active site .
Table 2: Biological Activities of Related Indolizines
Compound | Activity (IC) | Target |
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Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 µM | COX-2 |
2-((3-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | 12.3 µM | MCF-7 cells |
Antimicrobial Effects
Analogous compounds exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL, attributed to membrane disruption and inhibition of DNA gyrase.
Pharmacokinetic and Toxicological Considerations
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Lipophilicity: The calculated LogP value (estimated at 2.1) suggests moderate lipophilicity, favoring blood-brain barrier penetration .
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Metabolism: Hepatic CYP450-mediated oxidation of the methoxy group to a hydroxyl derivative is probable, followed by glucuronidation .
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Toxicity: Limited data exist, but indolizines with similar structures show low acute toxicity in rodent models (LD > 500 mg/kg) .
Future Directions and Research Opportunities
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Synthetic Optimization: Developing one-pot methodologies to streamline synthesis and improve yields .
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Target Identification: Proteomic studies to map interaction partners beyond COX-2, such as kinases or ion channels .
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Prodrug Development: Leveraging the ester group for controlled release formulations.
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Toxicogenomics: Assessing genotoxic risks via Ames tests and micronucleus assays.
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